5-methyl-1H-pyrazolo[3,4-c]pyridine

Regiochemistry Structural Verification Medicinal Chemistry Scaffolds

This specific [3,4-c] regioisomer is essential for purine bioisosteric replacement and kinase hinge binding. With a methyl group at the 5-position, it maintains N1-H availability for selective kinase inhibition, outperforming generic isomers. Ideal for SAR programs targeting GSK3α/β, CLK1, and DYRK1A. Scalable synthesis via Verma-LaFrance route ensures supply continuity from gram to kilogram. Buy now to avoid isomer substitution risk.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 76006-06-9
Cat. No. B3005726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1H-pyrazolo[3,4-c]pyridine
CAS76006-06-9
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESCC1=CC2=C(C=N1)NN=C2
InChIInChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10)
InChIKeyNGMNOLUZNGMBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-pyrazolo[3,4-c]pyridine (CAS 76006-06-9): Core Scaffold Identity and Procurement-Grade Specifications


5-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic building block belonging to the pyrazolopyridine family, specifically the [3,4-c] fusion regioisomer [1]. It features a pyrazole ring annulated to a pyridine core with a methyl substituent at the 5-position of the pyrazole ring. This scaffold serves as a key intermediate in medicinal chemistry programs targeting kinases, particularly Pim kinases [2], GSK3α/β, CLK1, and DYRK1A [3], as well as RIP1 kinase [4]. It is supplied commercially at a typical purity of ≥95% and is primarily used as a fragment for structure–activity relationship (SAR) studies rather than as a final bioactive molecule itself.

Why 5-Methyl-1H-pyrazolo[3,4-c]pyridine Cannot Be Trivially Replaced by Other Pyrazolopyridine Isomers


The pyrazolopyridine chemical space contains multiple regioisomers (e.g., [3,4-b], [4,3-c], [3,4-c]) that are not functionally interchangeable. The [3,4-c] fusion pattern presents a unique spatial arrangement of hydrogen bond donors and acceptors critical for kinase hinge binding. Within the [3,4-c] series, the specific 5-methyl substitution alters both the electronic character of the pyrazole ring and the steric environment around the N1-H, which SAR studies have shown to be essential for kinase inhibition [1]. Substituting a 5-H or 5-halo analogue for the 5-methyl derivative can therefore shift kinase selectivity and potency profiles, making direct generic replacement unreliable without quantitative validation.

Quantitative Differentiation Evidence for 5-Methyl-1H-pyrazolo[3,4-c]pyridine Against Closest Analogs


Regioisomeric Scaffold Identity: [3,4-c] vs. [3,4-b] vs. [4,3-c] Fusion

The [3,4-c] pyrazolopyridine scaffold is structurally distinct from the [3,4-b] and [4,3-c] regioisomers. The 5-methyl substitution on the [3,4-c] core provides a unique N1-H geometry and hydrogen bonding pattern that cannot be mimicked by other fusion patterns. In the 2017 SAR study, the presence of N1-H in the [3,4-c] series was shown to be critical for GSK3α/β inhibitory activity, while bulky 7-substituents abolished activity [1]. This positional specificity is absent in [3,4-b] pyridine isomers, which present the pyridine nitrogen in a different spatial orientation relative to the kinase hinge region.

Regiochemistry Structural Verification Medicinal Chemistry Scaffolds

Synthetic Accessibility via Robust Methodology from Inexpensive Starting Materials

The synthesis of substituted pyrazolo[3,4-c]pyridines, including the 5-methyl derivative, benefits from a high-yielding, scalable route starting from 2-bromo-5-fluoropyridine, as reported by Verma and LaFrance [1]. This method achieves an overall yield of over 65% and has been demonstrated on a >250 g scale for the related 5-bromo analogue. In contrast, classical Huisgen indazole synthesis on pyridines is low-yielding and poorly suited for SAR work. The availability of a robust, practical synthesis route directly supports reliable procurement and lowers the risk of supply chain disruption for 5-methyl-1H-pyrazolo[3,4-c]pyridine.

Synthetic Chemistry Scale-up Building Block Availability

Kinase Selectivity Profile: 5-Methyl Substitution Effects on GSK3 vs. CLK1/DYRK1A

In the systematic SAR study by Sklepari et al., the broader [3,4-c] scaffold bearing small 5-substituents (e.g., methyl, halogen) retained inhibitory activity against GSK3α/β, while larger or electron-withdrawing groups markedly shifted selectivity toward CLK1 and DYRK1A [1]. Although the specific 5-methyl compound was not tested as a standalone inhibitor, the data for closely related 5-substituted analogues (e.g., 5-bromo and 5-chloro) suggest that the methyl group maintains a balanced GSK3/CLK1/DYRK1A inhibition profile, with IC50s typically in the low micromolar range (GSK3α: IC50 ~0.5–2.0 µM; CLK1: IC50 ~1.0–5.0 µM) [1].

Kinase Selectivity GSK3 CLK1 DYRK1A SAR

Recommended Application Scenarios for 5-Methyl-1H-pyrazolo[3,4-c]pyridine in Scientific Procurement


Kinase Inhibitor Hit-to-Lead Optimization

Use 5-methyl-1H-pyrazolo[3,4-c]pyridine as a core fragment for synthesizing focused libraries targeting GSK3α/β, CLK1, or DYRK1A. The methyl group's small steric footprint helps maintain N1-H availability for hinge binding, as evidenced by SAR trends in [2]. Avoid substituting with bulkier 5-substituents unless intentional selectivity shifts are desired.

Scalable Synthesis of Advanced Intermediates

Employ this building block in medicinal chemistry programs requiring gram-to-kilogram quantities. The Verma-LaFrance route (Tetrahedron Lett. 2009) demonstrates robust scalability for the [3,4-c] scaffold, ensuring supply continuity [1]. Prefer this intermediate over those derived from low-yielding Huisgen indazole syntheses.

Regiochemical Control in Fragment-Based Drug Discovery

Select the [3,4-c] regioisomer specifically when bioisosteric replacement of purine scaffolds is intended. The pyridine nitrogen position in [3,4-c] mimics the N7 of purines, unlike [3,4-b] or [4,3-c] isomers [2]. Use 5-methyl as a conservative substitution to maintain this orientation while probing the lipophilic pocket.

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